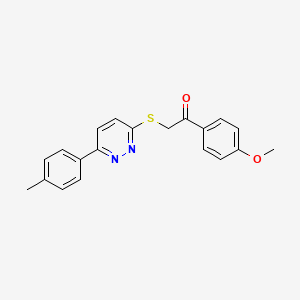
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction between a pyridinyl boronic acid and a halogenated isoxazole intermediate.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using a cyclohexyl halide.
Final Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or cyclohexyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can be used as a tool to study biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- N-(4,4-difluorocyclohexyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
- N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-4-carboxamide
Uniqueness
N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is unique due to the presence of the difluorocyclohexyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c16-15(17)5-3-11(4-6-15)19-14(21)12-8-13(22-20-12)10-2-1-7-18-9-10/h1-2,7-9,11H,3-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIOWPEPQJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)



![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2643060.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2643062.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)


